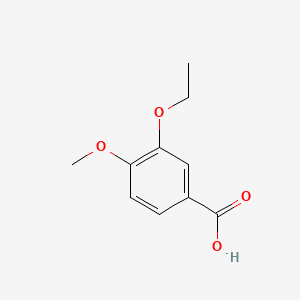

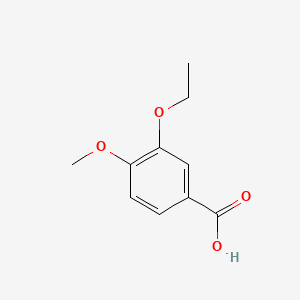

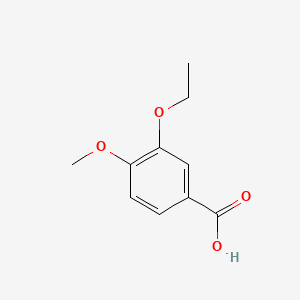

3-Ethoxy-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSAIFTWQMXOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384932 | |

| Record name | 3-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-55-0 | |

| Record name | 3-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethoxy-4-methoxybenzoic acid CAS number and properties

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzoic acid

Abstract: this compound (CAS No. 2651-55-0) is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its specific arrangement of ethoxy and methoxy functional groups on the benzene ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex target molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, standard characterization methodologies, and its applications and safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound.

Core Chemical Identity and Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a solid at room temperature, with its identity and key properties summarized below.

Chemical Identifiers

A consistent and unambiguous identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement. The primary identifiers for this compound are detailed in Table 1.

| Identifier | Value |

| CAS Number | 2651-55-0[1][2] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₁₀H₁₂O₄[1][3] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)O)OC[3] |

| InChI | InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)[3] |

| InChIKey | DMSAIFTWQMXOBE-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in different solvents and reaction conditions, influencing experimental design from synthesis to purification and formulation.

| Property | Value |

| Molecular Weight | 196.20 g/mol [1][3] |

| Appearance | Solid[1] |

| Purity | Typically ≥98% (via GC-MS)[1] |

| Category | Benzoic Acids, Ethers[1] |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the ethylation of its precursor, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). This reaction is a classic example of the Williamson ether synthesis.

Synthetic Protocol: Ethylation of Isovanillic Acid

This protocol details a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Core Reaction: Isovanillic acid + Bromoethane → this compound

Rationale: The Williamson ether synthesis is employed here. The phenolic hydroxyl group (-OH) of isovanillic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent (bromoethane), displacing the bromide leaving group in an Sₙ2 reaction to form the desired ether linkage. A strong base like sodium hydroxide is chosen to ensure complete deprotonation of the phenol, which is more acidic than the carboxylic acid proton under these aqueous conditions.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)[4] and 2.2 equivalents of sodium hydroxide in a suitable solvent such as water or ethanol. Stir until all solids have dissolved.

-

Expertise Insight: Using a slight excess of base ensures the complete formation of the phenoxide, maximizing the yield. The carboxylic acid will also be deprotonated, but the phenoxide is the intended nucleophile for the subsequent step.

-

-

Ethylation: Slowly add 1.5 equivalents of bromoethane to the solution.

-

Trustworthiness Note: Bromoethane is volatile and a lachrymator. This step must be performed in a well-ventilated fume hood. A similar synthesis for the corresponding aldehyde uses this reagent effectively.[5]

-

-

Reaction: Heat the mixture to a gentle reflux (approximately 40-60°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Acidification: Once the reaction is complete, cool the flask to room temperature. Carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. This step is crucial as it protonates the carboxylate group, rendering the final product insoluble in the aqueous medium.

-

Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

-

Purification: For higher purity, the crude product can be recrystallized from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form crystals. Filter and dry the purified product under vacuum.

Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through standard spectroscopic techniques.

Characterization Workflow Diagram:

Caption: Standard workflow for spectroscopic characterization.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), a singlet for the methoxy group (around 3.9 ppm), distinct signals for the three aromatic protons in their respective regions, and a broad singlet for the carboxylic acid proton (typically >10 ppm).[6]

-

¹³C NMR: The carbon NMR will display signals for the two aliphatic carbons of the ethoxy group, one for the methoxy carbon, signals for the aromatic carbons, and a signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1680-1710 cm⁻¹), and C-O stretching bands for the ether linkages.[7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 195.06.

Applications in Research and Drug Development

Benzoic acid derivatives are foundational scaffolds in medicinal chemistry and materials science.[8][9] this compound is no exception, serving primarily as a specialized intermediate.

-

Pharmaceutical Intermediate: Its structural motif is present in several pharmacologically active molecules. The aldehyde precursor, 3-ethoxy-4-methoxybenzaldehyde, is a known intermediate for the synthesis of Apremilast, a drug used to treat certain types of arthritis.[5] This highlights the direct relevance of this substitution pattern in drug synthesis. Similarly, related compounds like 3-Methoxy-4-methylbenzoic acid are vital intermediates for drugs such as Zafirlukast and Finerenone.[10] By analogy, this compound is a valuable building block for creating novel drug candidates, where the ethoxy group can modulate properties like lipophilicity and metabolic stability compared to a methoxy or hydroxy equivalent.

-

Organic Synthesis Building Block: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for its incorporation into a wide array of larger molecules.[11] This versatility makes it a target for chemists developing new agrochemicals, dyes, and specialty polymers.

Safety, Handling, and Storage

While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 3-hydroxy-4-methoxybenzoic acid, provides a basis for safe handling protocols.[12][13]

-

Hazard Identification: Assumed to be an irritant. May cause skin irritation (Category 2) and serious eye irritation (Category 2).[12] May be harmful if swallowed or inhaled.[12][14]

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Ingestion: Rinse mouth with water and seek medical attention.[14]

-

Inhalation: Move the person to fresh air.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a well-defined chemical intermediate with significant potential in synthetic chemistry. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its functional groups, establishes it as a valuable tool for researchers in drug discovery and materials science. Adherence to standard characterization techniques ensures its identity and purity, while following established safety protocols guarantees its safe handling and application in the laboratory.

References

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Srini Chem. [Link]

-

This compound | C10H12O4 | CID 2822957 - PubChem. National Institutes of Health. [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

3-Hydroxy-4-methoxybenzoic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. National Institutes of Health. [Link]

-

Isovanillic Acid | C8H8O4 | CID 12575 - PubChem. National Institutes of Health. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2651-55-0 [chemicalbook.com]

- 3. This compound | C10H12O4 | CID 2822957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isovanillic Acid | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 10. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 11. srinichem.com [srinichem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fi [fishersci.fi]

- 14. angenechemical.com [angenechemical.com]

Physical and chemical properties of 3-Ethoxy-4-methoxybenzoic acid

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzoic Acid: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Introduction

This compound is a substituted benzoic acid derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a carboxylic acid, an ethoxy group, and a methoxy group on a benzene ring imparts a specific set of physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex target molecules.

Notably, this compound is recognized as an important intermediate and impurity in the manufacturing of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory conditions.[1] Understanding the core properties of this compound is therefore of significant interest to researchers, process chemists, and quality control specialists in the pharmaceutical industry. This guide provides a comprehensive technical overview of its physical and chemical properties, spectroscopic profile, synthesis, and key experimental protocols, grounded in established scientific principles.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The key identifiers for this compound are outlined below.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₂O₄[1]

-

Molecular Weight: 196.20 g/mol [1]

-

Synonyms: Benzoic acid, 3-ethoxy-4-methoxy-; Apremilast Impurity N7[1]

Caption: 2D Chemical Structure of this compound.

Canonical Identifiers:

-

SMILES: CCOC1=C(C=CC(=C1)C(=O)O)OC[1]

-

InChI: InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)[1]

-

InChIKey: DMSAIFTWQMXOBE-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical properties of a compound are critical for determining its handling, storage, formulation, and purification procedures.

| Property | Value | Source(s) |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 161.0 - 168.0 °C | [3] |

| Molecular Weight | 196.20 g/mol | [1] |

| Solubility | Data not widely published, but expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO, typical for benzoic acid derivatives. | Inferred |

| pKa | The pKa is not explicitly reported in the search results. However, for benzoic acid, the pKa is ~4.2. The presence of two electron-donating groups (ethoxy and methoxy) on the ring would be expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted benzoic acid, as they increase electron density on the carboxylate conjugate base, making it slightly less stable. | Inferred |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the electron-rich aromatic ring.

Caption: Key reaction pathways for this compound.

Synthesis Pathway

A common and efficient route to synthesize substituted benzoic acids like this involves the alkylation of a readily available precursor, followed by oxidation if necessary. In this case, a logical precursor is isovanillin or vanillic acid. A plausible synthesis starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Caption: High-level synthetic workflow from Isovanillin.

This pathway is advantageous because isovanillin is a commercially available and relatively inexpensive starting material. The Williamson ether synthesis is a robust and high-yielding reaction for forming the ethoxy group.[4] The subsequent oxidation of the aldehyde to a carboxylic acid is a standard and efficient transformation in organic chemistry.

Role in Drug Development

As previously mentioned, this compound is a known process-related impurity and synthetic intermediate for Apremilast.[1] Its presence in the final active pharmaceutical ingredient (API) must be strictly controlled, making its synthesis, characterization, and quantification essential for drug quality and safety. Beyond this specific example, its structure makes it a versatile scaffold in medicinal chemistry for the synthesis of new chemical entities. The combination of a carboxylic acid (a common pharmacophore and synthetic handle) with two different alkoxy groups allows for fine-tuning of properties like lipophilicity, metabolic stability, and target binding.

Safety and Handling

According to aggregated GHS information, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Experimental Protocols

To ensure the trustworthiness and validity of research, standardized and self-validating experimental protocols are essential.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of a sample, which serves as a primary indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 161 °C).[3] Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

Validation: A pure sample will exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range indicates the presence of impurities. The observed range should be compared to the reference value (161-168 °C).[3]

Protocol 2: Purity Assay by Acid-Base Titration

Objective: To determine the purity of this compound by quantifying the carboxylic acid content. This method is self-validating as it relies on the stoichiometric reaction between an acid and a base.

Methodology:

-

Sample Preparation: Accurately weigh approximately 150-200 mg of the sample and record the mass.

-

Dissolution: Dissolve the sample in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) to ensure complete solubility of both the acid and its salt.

-

Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.

-

Titration Setup: Fill a calibrated 50 mL burette with a standardized solution of ~0.1 M sodium hydroxide (NaOH). Record the initial volume.

-

Titration: Titrate the sample solution with the NaOH solution, swirling constantly, until a persistent faint pink color (the endpoint) is observed. Record the final volume.

-

Calculation:

-

Volume of NaOH used = Final Volume - Initial Volume.

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L).

-

Since the reaction is 1:1, Moles of Acid = Moles of NaOH.

-

Mass of Acid = Moles of Acid × Molecular Weight (196.20 g/mol ).

-

Purity (%) = (Calculated Mass of Acid / Weighed Mass of Sample) × 100.

-

-

Validation: The assay should be performed in triplicate to ensure precision. A purity value of ≥97.5% is expected for high-quality material.[3]

Caption: Workflow for purity determination via acid-base titration.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

PubChem. 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3-Dihydroxy-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

- 1. This compound | C10H12O4 | CID 2822957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2651-55-0 [chemicalbook.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Ethoxy-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of 3-Ethoxy-4-methoxybenzoic acid, a pivotal chemical intermediate in contemporary organic synthesis and medicinal chemistry. We will delve into its core molecular attributes, outline validated synthetic and purification protocols, and discuss its comprehensive spectroscopic characterization. Furthermore, this guide will illuminate its strategic importance as a building block in the development of novel therapeutic agents, grounded in mechanistic insights and established scientific literature.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic carboxylic acid that has garnered significant attention as a versatile synthon in the pharmaceutical industry. Its structure, which features a benzoic acid core functionalized with both an ethoxy and a methoxy group, provides a unique combination of steric and electronic properties. This specific arrangement is not a random assortment of functional groups; rather, it is a carefully orchestrated scaffold that allows for regioselective reactions and provides a stable framework for the elaboration of more complex molecular architectures. Its utility is prominently highlighted in its role as a key starting material for various Active Pharmaceutical Ingredients (APIs). This guide serves as a technical resource, offering a holistic view of this compound for scientists engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is a prerequisite for its effective application. These characteristics dictate its reactivity, solubility, and pharmacokinetic behavior, thereby influencing every stage of the research and development process.

Molecular Identity and Weight

The unambiguous identification of this compound is established through its systematic nomenclature and molecular formula.

Based on its atomic composition, the precise molecular weight is calculated to be:

The spatial arrangement of the atoms is depicted in the diagram below.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, formulation, and reaction optimization.

| Property | Value | Source(s) |

| Appearance | White to pale cream powder | [4] |

| Melting Point | 161.0-168.0 °C | [4] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Purity | ≥97.5% | [4] |

Expert Insights on Physicochemical Properties: The relatively high melting point indicates a stable crystalline lattice structure, which is beneficial for storage and handling. The presence of the carboxylic acid group provides a handle for salt formation, a common strategy in drug development to modulate solubility and bioavailability. The dual ether linkages (ethoxy and methoxy) contribute to a degree of lipophilicity, balancing the hydrophilic nature of the carboxylic acid.

Synthesis and Purification: A Self-Validating Workflow

The production of high-purity this compound is paramount for its use in pharmaceutical applications, where trace impurities can lead to unwanted side reactions or biological effects. The following multi-step synthesis, starting from isovanillin, represents a robust and scalable method.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The choice of isovanillin as a starting material is strategic due to its commercial availability and the presence of a phenolic hydroxyl group that can be selectively alkylated. The subsequent oxidation of the aldehyde is a reliable transformation to furnish the desired carboxylic acid.

Step 1: Ethylation of Isovanillin (Williamson Ether Synthesis)

-

Objective: To selectively introduce an ethyl group onto the phenolic oxygen of isovanillin.

-

Underlying Principle: The phenolic proton is acidic and can be removed by a mild base to form a nucleophilic phenoxide ion. This ion then displaces a halide from an ethylating agent in a classic Sₙ2 reaction.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and condenser, dissolve isovanillin (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 eq), to the solution.

-

Introduce the ethylating agent, typically bromoethane or ethyl iodide (~1.2 eq), to the stirred suspension.

-

Heat the mixture (e.g., to 60-80 °C) and monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by pouring the reaction mixture into water and extracting the product, 3-ethoxy-4-methoxybenzaldehyde, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Step 2: Oxidation to Carboxylic Acid

-

Objective: To convert the aldehyde functional group of 3-ethoxy-4-methoxybenzaldehyde into a carboxylic acid.

-

Underlying Principle: Aldehydes are readily oxidized to carboxylic acids. A strong, yet controllable, oxidizing agent is required.

-

Procedure:

-

Dissolve the crude aldehyde from Step 1 in a suitable solvent system (e.g., aqueous acetone).

-

Cool the solution in an ice bath.

-

Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), while maintaining a low temperature to control the exotherm.

-

After the addition, allow the reaction to warm to room temperature and stir until the characteristic purple color of permanganate disappears, indicating its consumption.

-

Quench the reaction (e.g., with sodium bisulfite) and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Step 3: Purification via Recrystallization

-

Objective: To achieve high purity of the final product by removing any residual starting materials or byproducts.

-

Underlying Principle: Recrystallization leverages differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

-

Procedure:

-

Select an appropriate solvent or solvent pair (e.g., ethanol/water).

-

Dissolve the crude product in the minimum amount of hot solvent.

-

Allow the solution to cool slowly and undisturbed. The product should crystallize out, leaving impurities behind in the solution.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

-

Caption: A validated workflow for the synthesis of this compound.

Spectroscopic Characterization and Validation

The identity and purity of the synthesized this compound must be unequivocally confirmed through a battery of spectroscopic analyses.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons, the acidic proton of the carboxylic acid (often a broad singlet), and the characteristic triplet and quartet of the ethoxy group, along with a singlet for the methoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct signals, one for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the presence of functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O stretching bands for the ether linkages.[1]

-

Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of 196.20 Da.[1]

Role in Pharmaceutical Development

This compound is not an end product in itself but a critical precursor for more complex APIs. Its structure is frequently incorporated into drug candidates to modulate their pharmacological profiles.

Precursor to Apremilast Impurities and Analogs

This benzoic acid derivative is a known precursor or impurity related to the synthesis of Apremilast , a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast and related structures often involves intermediates derived from or similar to this compound.[1] The precise control over the synthesis of such intermediates is crucial for ensuring the purity and safety of the final API.

Caption: Logical relationship from building block to a complex API.

Conclusion

This compound is a testament to the importance of well-designed molecular building blocks in the field of drug development. Its specific substitution pattern offers a pre-organized scaffold that simplifies the synthetic routes to complex pharmaceutical targets. This guide has provided a comprehensive, technically-grounded overview of its molecular properties, a validated synthetic protocol, and its significance in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of such key intermediates is not merely academic—it is a fundamental component of efficient, safe, and innovative therapeutic design.

References

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-methoxybenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-ethoxy-4-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, it delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various organic solvents. While direct quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues, established solubility principles, and standard experimental methodologies to provide a robust predictive and practical resource.

Introduction to this compound

This compound, a derivative of benzoic acid, is a solid organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a methoxy group, and an ethoxy group attached to a benzene ring, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. Understanding its solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Physicochemical Properties:

-

Molecular Weight: 196.20 g/mol [2]

-

Appearance: White to pale cream powder[3]

-

Melting Point: 161.0-168.0 °C[3]

The presence of both hydrogen bond donating (carboxylic acid) and accepting (ether and carbonyl oxygens) groups, combined with a nonpolar aromatic ring, results in a molecule with a nuanced solubility profile.

Theoretical Framework: Factors Governing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The interplay of intermolecular forces between the solute (this compound) and the solvent molecules determines the extent of dissolution.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ether linkages (ethoxy and methoxy groups) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, allowing for interactions with other polar solvent molecules.

-

Van der Waals Forces: The nonpolar benzene ring and alkyl chains of the ethoxy group contribute to van der Waals interactions, which are significant in nonpolar solvents.

Based on these structural features, the solubility of this compound is anticipated to be significant in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be more limited.

Predicted Solubility Profile in Common Organic Solvents

In the absence of direct experimental data for this compound, we can infer its likely solubility by examining the behavior of its parent compound, benzoic acid, and a closely related analogue, 4-methoxybenzoic acid.

Studies on benzoic acid show that its solubility generally increases with the polarity of the organic solvent and with temperature.[6] For instance, the solubility of benzoic acid in several common solvents follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.

Similarly, 4-methoxybenzoic acid exhibits high solubility in alcohols and good solubility in ketones, ethers, and esters, while its solubility is lower in non-polar hydrocarbon solvents.[7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding potential with the carboxylic acid and ether groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | Polar aprotic solvents capable of dipole-dipole interactions and accepting hydrogen bonds. |

| Esters | Ethyl Acetate | Good | Moderate polarity and ability to accept hydrogen bonds. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Moderate | Lower polarity than ketones and esters, but can still accept hydrogen bonds. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to Low | Weakly polar; primarily dipole-dipole and van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Nonpolar solvents; interactions are limited to van der Waals forces. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Nonpolar solvents with minimal interaction potential with the polar functional groups. |

| Water | Low | While capable of hydrogen bonding, the significant nonpolar character of the molecule limits aqueous solubility. Solubility is expected to increase with temperature and in alkaline conditions due to salt formation. |

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires a systematic experimental approach. The equilibrium shake-flask method is a widely accepted and reliable technique.[8]

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a self-validating system for the accurate determination of solubility.

1. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

2. Equilibration:

-

Place the sealed container in a constant temperature environment, such as a shaker bath or a thermostatically controlled agitator.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solute and solvent but is often in the range of 24 to 72 hours. Preliminary experiments should be conducted to determine the necessary equilibration time.

3. Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter). This step is critical to prevent the transfer of any undissolved solid particles, which would lead to an overestimation of solubility.

4. Quantification of Solute Concentration:

Two common methods for quantifying the concentration of the dissolved solid are the gravimetric method and the titrimetric method.[8]

a) Gravimetric Method:

-

Accurately weigh a clean, dry, pre-weighed container.

-

Transfer a precise volume or mass of the filtered saturated solution into the container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the dried solute is obtained.[8]

-

The solubility can then be calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

b) Titrimetric Method:

-

This method is particularly suitable for acidic compounds like this compound.[8]

-

Precisely measure a known volume of the filtered saturated solution.

-

If necessary, dilute the solution with a suitable solvent to a concentration appropriate for titration.

-

Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.[8]

-

The concentration of the acid, and thus its solubility, can be calculated from the volume of titrant required to reach the endpoint.

Logical Causality in Experimental Design

-

Why use an excess of solute? To ensure that the solution is truly saturated at the given temperature, meaning the solvent has dissolved the maximum amount of solute possible.

-

Why is constant temperature crucial? Solubility is highly dependent on temperature.[6] Maintaining a constant temperature ensures that the measured solubility is a true representation of the equilibrium state under those specific conditions.

-

Why is filtration or centrifugation necessary? To remove any undissolved solid particles that would otherwise be included in the analysis, leading to erroneously high solubility values.[8]

Conclusion

References

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available from: [Link]

-

This compound | C10H12O4 | CID 2822957. PubChem - NIH. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available from: [Link]

-

Solubility of Organic Compounds. Available from: [Link]

-

The solubility of benzoic acid in seven solvents. ResearchGate. Available from: [Link]

-

Solubility Tests for Organic Compounds. YouTube. Available from: [Link]

-

3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085. PubChem. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12O4 | CID 2822957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Ethoxy-4-methoxybenzoic Acid from Isovanillin

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxy-4-methoxybenzoic acid is a valuable benzoic acid derivative that serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure is integral to various active pharmaceutical ingredients (APIs). A strategically sound and economically viable synthetic route originates from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective starting material.

This technical guide provides a comprehensive, in-depth exploration of a robust, two-step synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic reasoning and practical considerations behind each procedural choice, reflecting field-proven insights. We will detail a high-yield ethylation of isovanillin via Phase-Transfer Catalysis (PTC) and a subsequent, highly selective oxidation of the intermediate aldehyde. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and high purity.

Strategic Overview of the Synthetic Pathway

The transformation of isovanillin to this compound is efficiently achieved in two primary stages:

-

Ethylation: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group of isovanillin into an ethoxy group, yielding the intermediate 3-ethoxy-4-methoxybenzaldehyde.

-

Oxidation: The aldehyde functional group of the intermediate is selectively oxidized to a carboxylic acid, affording the final product.

This overall workflow is designed for efficiency, high yield, and compatibility with standard laboratory equipment.

Caption: High-level workflow for the synthesis.

Part 1: Phase-Transfer Catalyzed Ethylation of Isovanillin

The initial step involves the ethylation of the phenolic hydroxyl group of isovanillin. While traditional Williamson ether synthesis can be effective, the use of Phase-Transfer Catalysis (PTC) represents a significant process optimization, offering milder conditions, faster reaction times, and simplified work-up.[3]

Expertise & Mechanistic Insight: The Power of PTC

The Williamson ether synthesis requires the deprotonation of an alcohol (or phenol) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[4][5] In our system, the base (e.g., NaOH) is highly soluble in an aqueous phase, while the isovanillin and the ethylating agent (e.g., bromoethane) are more soluble in an organic phase. This phase separation severely limits the reaction rate.

A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), resolves this issue.[6] The catalyst facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase, where it can readily react with the ethyl halide.

Caption: Simplified Phase-Transfer Catalysis (PTC) cycle.

This catalytic cycle continuously transfers the reactive phenoxide into the organic phase, dramatically accelerating the reaction under mild conditions, often at room temperature.[7]

Comparative Protocol Data

Several variations of the PTC ethylation of isovanillin have been reported, demonstrating high yields and purities. The choice of base and catalyst can be adapted to laboratory availability.

| Parameter | Example 1 [8] | Example 2 [8] | Example 3 [9] |

| Starting Material | Isovanillin (500g) | Isovanillin (500g) | Isovanillin (500g) |

| Base | NaOH (157g) | K₂CO₃ (542g) | NaOH (157g) |

| Catalyst | Tetrabutylammonium Fluoride (120g) | Tetrabutylammonium Fluoride (120g) | Benzyltriethylammonium Chloride (104g) |

| Ethylating Agent | Bromoethane (537g) | Bromoethane (537g) | Bromoethane (537g) |

| Solvent | Water (1500ml) | Water (1500ml) | Water (1500ml) |

| Temperature | 25 °C | 25 °C | 25 °C |

| Time | 4 hours | 4 hours | 4 hours |

| Reported Yield | 96.1% | 95.1% | 94.8% |

| Reported Purity | 99.9% | 99.8% | 99.9% |

Detailed Experimental Protocol: Ethylation

This protocol is synthesized from authoritative patent literature.[8][9]

-

Reagent Preparation: In a 3 L reaction flask equipped with a mechanical stirrer, dissolve sodium hydroxide (157 g) in deionized water (1500 mL). Allow the solution to cool to room temperature.

-

Reaction Assembly: To the stirred aqueous base, add isovanillin (500 g), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~35g, ~0.1 eq), and bromoethane (537 g).

-

Reaction Execution: Stir the resulting biphasic mixture vigorously at ambient temperature (25 °C) for 4 hours. The product, 3-ethoxy-4-methoxybenzaldehyde, is a solid and will precipitate out of the solution as the reaction progresses.

-

Product Isolation: After 4 hours, isolate the solid product by suction filtration.

-

Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any residual base and catalyst. Dry the white to off-white solid powder under vacuum to a constant weight. The product is typically of high purity (>99%) and can be used in the next step without further purification.

Part 2: Selective Oxidation to this compound

The second stage requires the oxidation of an aromatic aldehyde to a carboxylic acid. The key challenge is to achieve this transformation without affecting the electron-rich aromatic ring or the ether linkages. While strong oxidants like potassium permanganate (KMnO₄) can be used, they often require harsh conditions.[10][11] A superior, modern alternative is the Pinnick oxidation, which operates under mild conditions and exhibits excellent functional group tolerance.[12][13]

Expertise & Mechanistic Insight: The Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which is converted in situ to the active oxidizing agent, chlorous acid (HClO₂), under weakly acidic conditions (typically buffered with a dihydrogen phosphate salt).[5][14]

The mechanism proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[14]

Caption: Core mechanism of the Pinnick Oxidation.

A critical aspect of this reaction is the inclusion of a "scavenger," such as 2-methyl-2-butene.[5] The byproduct, hypochlorous acid (HOCl), is also an oxidant and can participate in undesirable side reactions. The scavenger selectively reacts with and neutralizes the HOCl, protecting the desired product and ensuring high yields.[14]

Comparison of Oxidation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Potassium Permanganate | KMnO₄, NaOH or H₂SO₄ | Often requires heating | Inexpensive reagent | Harsh conditions, potential for over-oxidation, MnO₂ byproduct removal |

| Tollens' Reagent | [Ag(NH₃)₂]⁺OH⁻ | Mild, aqueous | Very mild, selective for aldehydes | Expensive, not ideal for large scale, aromatic aldehydes can be slow to react[8] |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Room temp, buffered pH | Highly selective , excellent functional group tolerance, high yields, mild conditions[12][15] | Reagent cost can be higher than KMnO₄ |

Given its high selectivity and mild conditions, the Pinnick oxidation is the recommended method for this synthesis.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol is based on established procedures for the Pinnick oxidation of functionalized aldehydes.[5]

-

Solvent System: In a reaction flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).

-

Reaction Assembly: Dissolve the 3-ethoxy-4-methoxybenzaldehyde (1.0 equivalent) from Part 1 in the solvent mixture. To this solution, add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer (approx. 10 equivalents) and 2-methyl-2-butene as the scavenger (approx. 10-20 equivalents).

-

Oxidant Addition: While stirring vigorously, add a solution of sodium chlorite (NaClO₂, approx. 10 equivalents) in water dropwise to the reaction mixture. Maintain the temperature at or below room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to destroy any excess oxidant.

-

Product Isolation: Acidify the mixture with HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford the final product as a white crystalline solid.

Conclusion

The synthesis of this compound from isovanillin is a highly efficient and practical process when approached with modern synthetic methodologies. The two-step sequence, leveraging a phase-transfer catalyzed Williamson ether synthesis followed by a selective Pinnick oxidation, provides a reliable and high-yielding route to this valuable intermediate. This guide provides the detailed, scientifically-grounded protocols necessary for researchers and drug development professionals to successfully implement this synthesis, ensuring both high purity of the final product and a deep understanding of the underlying chemical principles.

References

-

Pinnick oxidation. (2023). In Wikipedia. Retrieved from [Link]

-

Tollens' Test And Fehling's Test - Important Concepts for NEET. (n.d.). Vedantu. Retrieved from [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

Oxidation of Aldehydes, Ketones and Carboxylic Acids. (2023, June 20). GeeksforGeeks. Retrieved from [Link]

- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Oxidation of aldehydes using Tollens' reagent (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Surfactant assisted permanganate oxidation of aromatic compounds. (2006). ResearchGate. Retrieved from [Link]

-

19.3 Oxidation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

-

Does aromatic aldehydes give tollens test. (2023, April 1). Brainly.in. Retrieved from [Link]

-

Potassium Permanganate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023, November 30). PSIBERG. Retrieved from [Link]

-

oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

-

Phase-transfer catalyst. (2023). In Wikipedia. Retrieved from [Link]

-

Williamson ether synthesis. (2023). In Wikipedia. Retrieved from [Link]

-

Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Pinnick oxidation. (2023, March 23). . Retrieved from [Link]

-

Pinnick (Kraus) Oxidation. (2014, May 6). Chem-Station Int. Ed.. Retrieved from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved from [Link]

-

Alpha Hydroxy Ketone Tollens Test. (n.d.). BYJU'S. Retrieved from [Link]

-

(PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. (2016, April 15). ResearchGate. Retrieved from [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). ResearchGate. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. 3-Ethoxy-4-methoxybenzaldehyde oxime synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. brainly.in [brainly.in]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]

- 11. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 13. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 15. psiberg.com [psiberg.com]

A Technical Guide to the Bio-Potential of 3-Ethoxy-4-methoxybenzoic Acid Derivatives

Abstract

Derivatives of benzoic acid are fundamental scaffolds in the realm of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide delves into the predicted biological activities of 3-ethoxy-4-methoxybenzoic acid and its derivatives, drawing upon extensive research on structurally analogous compounds. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of related benzoic acid derivatives allows for robust predictions of its antimicrobial, anti-inflammatory, and anticancer potential. This document provides an in-depth exploration of the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these activities. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising class of compounds.

Introduction: The Versatile Benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents. The chemical tractability of the benzoic acid scaffold allows for a high degree of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, possesses a unique substitution pattern on the benzene ring that suggests a compelling potential for biological activity. The presence of both an ethoxy and a methoxy group influences the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological targets. This guide will explore the anticipated biological activities by examining the established properties of closely related analogs.

Predicted Antimicrobial Activity

The antimicrobial properties of phenolic acids and their derivatives are well-documented.[1] The efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[1] The lipophilicity and electronic properties of the substituents on the benzene ring play a crucial role in these interactions.[1]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid derivatives is believed to involve the disruption of the microbial cell membrane's integrity. The lipophilic nature of the alkyl and alkoxy substituents facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2] Furthermore, the acidic nature of the carboxyl group can contribute to the acidification of the microbial cytoplasm, inhibiting the function of critical enzymes.[2]

A study on 4-ethoxybenzoic acid, a close structural isomer, has demonstrated its efficacy against Staphylococcus aureus, particularly in inhibiting biofilm formation.[3] This suggests that this compound derivatives may also possess anti-biofilm properties, a critical attribute in combating chronic and recurrent infections. The combination of 4-ethoxybenzoic acid with vancomycin showed a synergistic effect, significantly decreasing the viability of biofilm-dwelling cells.[3]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzoic acid derivatives is significantly influenced by the nature and position of their substituents.[2][4]

-

Lipophilicity: An increase in the length of the alkyl chain of ester derivatives generally correlates with enhanced antimicrobial activity, as it increases the compound's ability to penetrate the microbial cell wall.[5] The ethoxy group in this compound contributes to its lipophilicity.

-

Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups can modulate the antimicrobial effect. While the addition of these substituents can sometimes weaken the antibacterial effect compared to unsubstituted benzoic acid, their position on the ring is critical.[2] Phenolic acids with methoxyl groups have been shown to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts.[2]

Quantitative Data: Antimicrobial Activity of a Structural Analog

The following table summarizes the key quantitative findings from a study on 4-ethoxybenzoic acid's anti-biofilm activity against Staphylococcus aureus.[3]

| Compound | Organism | Activity | Concentration/Value |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Biofilm Inhibition | Up to 87% |

| 4-Ethoxybenzoic acid + Vancomycin | Staphylococcus aureus | Decrease in biofilm viability | Up to 85% |

Experimental Protocol: Microtiter Plate Biofilm Assay

This protocol is adapted from methodologies used to evaluate the anti-biofilm properties of 4-ethoxybenzoic acid and can be applied to test this compound derivatives.[3]

Objective: To determine the inhibitory effect of this compound derivatives on bacterial biofilm formation.

Materials:

-

96-well flat-bottomed microtiter plates

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in TSB. Dilute the overnight culture in fresh TSB supplemented with glucose to an optical density (OD) of 0.05 at 600 nm.

-

Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Compound Addition: Add 100 µL of TSB containing serial dilutions of the test compound to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Washing: After incubation, carefully discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Destaining: Discard the crystal violet solution and wash the wells three times with 200 µL of PBS. Allow the plate to air dry.

-

Quantification: Add 200 µL of 95% ethanol to each well to dissolve the bound crystal violet. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control.

Diagram: Workflow for Antimicrobial Mechanism Investigation

Caption: Proposed workflow for investigating the antimicrobial mechanism of this compound derivatives.

Predicted Anti-inflammatory Activity

Several benzoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[6][7] It is plausible that this compound derivatives could exhibit similar activities.

Mechanism of Action

The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to inhibit enzymes and transcription factors that play a central role in the inflammatory response.

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[8][9] Some salicylic acid derivatives have been shown to suppress NF-κB expression, thereby reducing the production of pro-inflammatory cytokines.[8][9] Vanillic acid (4-hydroxy-3-methoxybenzoic acid) exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, primarily through the inhibition of NF-κB.[6]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes, which are essential for the synthesis of pro-inflammatory prostaglandins.[10][11]

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring their effect on pro-inflammatory cytokine production in stimulated immune cells.

Objective: To quantify the effect of test compounds on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound stock solution

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS or compound).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of cytokine production by the test compound compared to the vehicle control.

Diagram: NF-κB Signaling Pathway Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Predicted Anticancer Activity

A growing body of evidence suggests that benzoic acid derivatives can retard cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[12][13][14]

Mechanism of Action

The anticancer potential of benzoic acid derivatives is linked to their ability to interfere with key cellular processes that are often dysregulated in cancer.

-

Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[12][13] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.[12] Dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that induces apoptosis in cancer cells.[12][13]

-

Induction of Apoptosis: Several benzoic acid derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[15][16] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[13][15] For example, 4-(3,4,5-trimethoxyphenoxy) benzoic acid has been shown to induce apoptosis in breast cancer cells through the activation of caspase-3.[15][16]

-

Cell Cycle Arrest: Another mechanism by which benzoic acid derivatives can exert their anticancer effects is by inducing cell cycle arrest, preventing cancer cells from proliferating.[12][17] Some derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phase.[12][17]

Quantitative Data: Anticancer Activity of Benzoic Acid Derivatives

The following table presents IC50 values for various benzoic acid derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [14] |

| Substituted thiocyanate benzoic acid derivative | MCF-7 (Breast cancer) | 100 µM/ml | [14] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast cancer) | - | [15] |

| Methyl 4-(3,4,5-trimethoxyphenoxy) benzoate | MCF-7 (Breast cancer) | - | [15] |

Note: Specific IC50 values for the trimethoxyphenoxy derivatives were not provided in the abstract, but they were shown to significantly suppress cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the cytotoxic effect of this compound derivatives on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours. Include a vehicle control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sources

- 1. benchchem.com [benchchem.com]

- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 16. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of cell-cycle arrest and apoptosis by a novel retinobenzoic-acid derivative, TAC-101, in human pancreatic-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to the Safe Handling of 3-Ethoxy-4-methoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 3-Ethoxy-4-methoxybenzoic acid (CAS No. 2651-55-0). As a chemical intermediate primarily designated for research and development, comprehensive toxicological and reactivity data may not be fully available. This guide, therefore, is constructed upon the foundational "precautionary principle." It synthesizes the available data with established best practices for handling chemical compounds where hazard profiles are not exhaustively characterized. The objective is to empower the researcher with a robust framework for risk assessment and safe laboratory operations.

Substance Identification and Known Properties

Correct identification is the cornerstone of chemical safety. Misidentification based on similar-sounding names can lead to critical errors in handling.

-

Chemical Name: this compound

-

Synonyms: this compound[1]

-

CAS Number: 2651-55-0[1]

-

Intended Use: For Research and Development (R&D) purposes only. It is not intended for medicinal, household, or other uses.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | (Calculated) |

| Molecular Weight | 196.20 g/mol | (Calculated) |

| Physical State | Solid (Assumed) | N/A |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Note: The lack of empirical data for key physical properties necessitates a conservative approach to handling, particularly concerning its potential for dust formation and airborne exposure.

Hazard Assessment: The Challenge of Incomplete Data

A crucial finding from a review of available Safety Data Sheets (SDS) is the absence of comprehensive hazard classification and toxicological data for this compound.[1] Fields for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, carcinogenicity, and other critical endpoints are listed as "no data available."[1]

This data gap is not an indication of safety. For R&D compounds, it often means that such studies have not yet been performed. Therefore, the primary directive is to handle this substance as a compound of unknown toxicity . The causality behind this choice is simple: in the absence of evidence to the contrary, we must assume the potential for hazard to ensure personnel protection.

The Precautionary Principle in Practice: A Workflow for Risk Mitigation

A self-validating safety protocol for compounds with incomplete data relies on a workflow that defaults to higher levels of control. The following diagram outlines this decision-making process.

Sources

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzoic Acid: Synthesis, Properties, and Therapeutic Potential

This compound is a substituted benzoic acid derivative that has emerged as a molecule of significant interest for researchers and scientists in drug development. As a highly functionalized aromatic scaffold, it serves as a critical building block and intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a carboxylic acid, an ethoxy group, and a methoxy group—on the benzene ring imparts a unique combination of steric and electronic properties. This trifecta of reactivity allows for precise chemical modifications, making it an invaluable tool for medicinal chemists aiming to fine-tune the pharmacodynamic and pharmacokinetic profiles of drug candidates.

While direct and extensive research into the specific biological activities of this compound is still developing, its structural relationship to a vast class of well-characterized benzoic acid derivatives provides a strong basis for predicting its pharmacological potential.[1] This guide offers a comprehensive review of its synthesis, chemical properties, and predicted biological activities, drawing parallels from closely related analogs to provide a foundational resource for future research and application. We will delve into detailed experimental protocols and explore the causal relationships behind synthetic choices, positioning this molecule as a key player in the development of next-generation therapeutics.

Physicochemical and Structural Data

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₂O₄ | N/A |

| Molecular Weight | 196.20 g/mol | N/A |

| CAS Number | 207935-80-6 (example) | N/A |

| Appearance | White to off-white crystalline powder | [2] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)O)OC | N/A |

| InChI Key | InChI=1S/... | N/A |